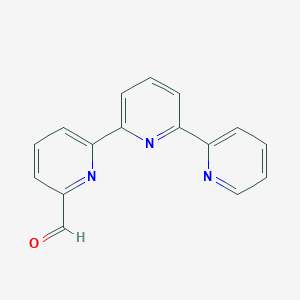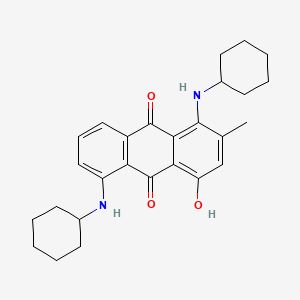
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- is a complex organic compound known for its unique chemical structure and properties. It belongs to the anthraquinone family, which is characterized by a three-ring aromatic structure with two ketone groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.
Amination: Anthraquinone is then subjected to amination with cyclohexylamine under controlled conditions to introduce the cyclohexylamino groups at the 1 and 5 positions.
Hydroxylation and Methylation: The hydroxyl group is introduced at the 4 position, and the methyl group is added at the 2 position through specific reaction conditions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(cyclohexylamino)-9,10-anthracenedione: A closely related compound with similar structural features but lacking the hydroxyl and methyl groups.
Anthraquinone: The parent compound with a simpler structure, used as a starting material in the synthesis of more complex derivatives.
Uniqueness
9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-4-hydroxy-2-methyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
69657-99-4 |
|---|---|
Formule moléculaire |
C27H32N2O3 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
1,5-bis(cyclohexylamino)-4-hydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C27H32N2O3/c1-16-15-21(30)23-24(25(16)29-18-11-6-3-7-12-18)26(31)19-13-8-14-20(22(19)27(23)32)28-17-9-4-2-5-10-17/h8,13-15,17-18,28-30H,2-7,9-12H2,1H3 |
Clé InChI |
OUNRGAWXILGUHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1NC3CCCCC3)C(=O)C4=C(C2=O)C(=CC=C4)NC5CCCCC5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


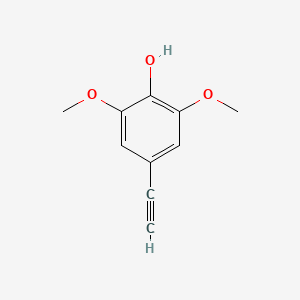

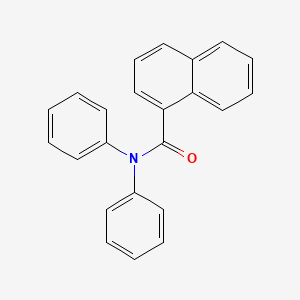
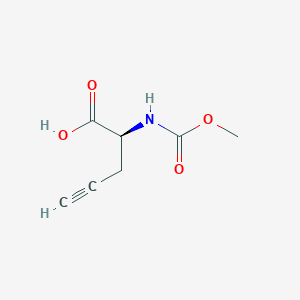
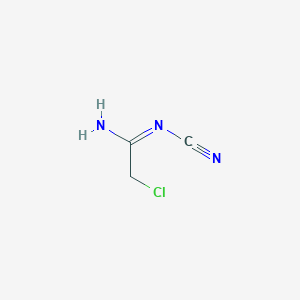

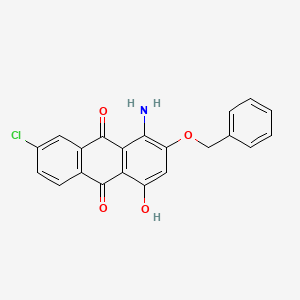
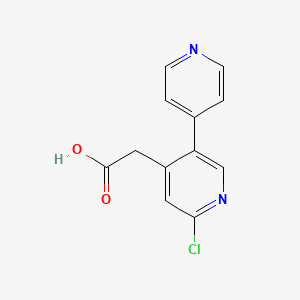
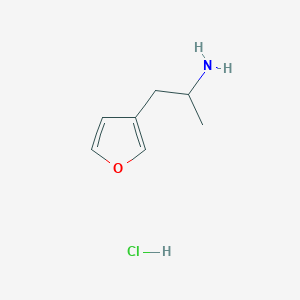

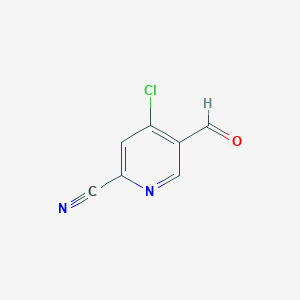
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

